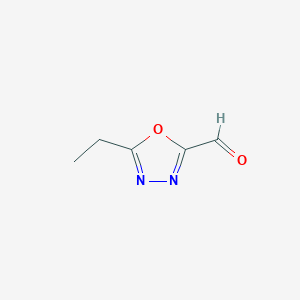

5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3,4-oxadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-2-4-6-7-5(3-8)9-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFROXXDCHADKGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272504 | |

| Record name | 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-82-9 | |

| Record name | 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1,3,4-oxadiazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyl 1,3,4 Oxadiazole 2 Carbaldehyde and Its Analogues

Classical and Established Reaction Pathways for 1,3,4-Oxadiazole (B1194373) Ring Formation

Traditional methods for synthesizing the 1,3,4-oxadiazole ring are well-established and widely utilized due to their reliability and versatility. These pathways primarily involve the cyclization of linear precursors containing the requisite nitrogen, oxygen, and carbon atoms.

Cyclodehydration Reactions of Acylhydrazines and Diacylhydrazines

One of the most fundamental and widely used methods for constructing the 1,3,4-oxadiazole ring is the cyclodehydration of 1,2-diacylhydrazines. researchgate.netbiointerfaceresearch.com This reaction involves the intramolecular cyclization of a diacylhydrazine intermediate with the elimination of a water molecule. The reaction is typically promoted by a variety of dehydrating agents. otterbein.edu

The synthesis begins with the preparation of an unsymmetrical 1,2-diacylhydrazine. For the target molecule, this would involve reacting propionyl hydrazide with a suitable derivative of glyoxylic acid. The resulting diacylhydrazine is then subjected to cyclization using a strong dehydrating agent. A range of reagents can effect this transformation, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid, and thionyl chloride. biointerfaceresearch.commdpi.com For instance, Husain et al. reported the use of phosphoryl oxychloride (POCl₃) to facilitate the cyclization between aromatic acid hydrazides and a carboxylic acid derivative, with the reaction mixture heated to reflux for several hours. mdpi.com More modern dehydrating agents like XtalFluor-E ([Et₂NSF₂]BF₄) have also been employed to achieve cyclization under milder conditions. nih.gov

Table 1: Dehydrating Agents for Cyclization of Diacylhydrazines

| Dehydrating Agent | Typical Conditions | Key Features & References |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux, several hours | Common, effective, requires careful handling. mdpi.com |

| Polyphosphoric Acid (PPA) | Heating (~100 °C) | Used for thermally stable substrates. mdpi.com |

| Trifluoromethanesulfonic Anhydride (B1165640) | Dichloromethane (B109758) (DCM), Pyridine (B92270) | Powerful reagent for cyclizing N,N'-diacylhydrazines. mdpi.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Often with acetic acid as additive | A more recent and practical cyclodehydration agent. nih.gov |

Condensation Reactions Involving Hydrazides and Carboxylic Acid Derivatives

This approach involves a one-pot or two-step condensation of an acid hydrazide with a carboxylic acid or its derivative. mdpi.com This method is highly versatile as it allows for the introduction of various substituents at the 2- and 5-positions of the oxadiazole ring by selecting the appropriate starting materials. To synthesize analogues of the target compound, propionyl hydrazide could be reacted with various aromatic or aliphatic carboxylic acids in the presence of a dehydrating agent like POCl₃.

Orthoesters are particularly useful carboxylic acid derivatives in this context, serving as a source for the C2 carbon of the oxadiazole ring. thieme-connect.de The reaction of an acid hydrazide with an orthoester, such as triethyl orthoformate, is a common route to 2-substituted-1,3,4-oxadiazoles. Other activated forms of carboxylic acids, including acid chlorides and anhydrides, are also effective. thieme-connect.degoogle.com A patent describes a scalable synthesis of 5-alkyl- openmedicinalchemistryjournal.commdpi.comorganic-chemistry.org-oxadiazole-2-carboxylic acid alkyl esters starting from the reaction of dialkyl oxalate (B1200264) with hydrazine (B178648) hydrate (B1144303), followed by acylation with a fatty acid anhydride and subsequent dehydration ring closure. google.com This produces the ester precursor to the target carbaldehyde.

Table 2: Condensation Partners for Acid Hydrazides in 1,3,4-Oxadiazole Synthesis

| Carboxylic Acid Derivative | Coupling/Dehydrating Agent | Notes & References |

|---|---|---|

| Carboxylic Acids | POCl₃, PPA | Direct condensation, requires heating. mdpi.com |

| Orthoesters (e.g., Triethyl orthoformate) | Acid catalyst (optional) | Readily available, stable, and easy to use. mdpi.comthieme-connect.de |

| Acid Chlorides/Anhydrides | Base (e.g., Pyridine) | Highly reactive, suitable for sensitive substrates. google.com |

| Carbon Disulfide | KOH, Reflux in ethanol (B145695) | Leads to the formation of 1,3,4-oxadiazole-2-thiols. acs.org |

Oxidative Cyclization Protocols

Oxidative cyclization of N-acylhydrazones is another major pathway to 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.netbiointerfaceresearch.com This method involves two key steps: first, the condensation of an acid hydrazide (e.g., propionyl hydrazide) with an aldehyde to form an N-acylhydrazone intermediate. Second, this intermediate undergoes intramolecular cyclization in the presence of an oxidizing agent.

A wide array of oxidizing agents has been successfully employed for this transformation. These include potassium permanganate (B83412) (KMnO₄), bromine in acetic acid, lead dioxide (PbO₂), and ceric ammonium (B1175870) nitrate (B79036) (CAN). mdpi.comasianpubs.orgresearchgate.net More contemporary and milder reagents include hypervalent iodine compounds like Dess-Martin periodinane (DMP), which allows the reaction to proceed efficiently at room temperature. openmedicinalchemistryjournal.com Molecular iodine (I₂) in the presence of a base like potassium carbonate has also been established as a practical, transition-metal-free option for the oxidative cyclization of acylhydrazones. organic-chemistry.orgacs.org This method is often efficient and can tolerate a variety of functional groups. organic-chemistry.org

Table 3: Oxidizing Agents for the Cyclization of Acylhydrazones

| Oxidizing Agent | Typical Conditions | Key Features & References |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Methanol or solvent-free | Inexpensive and readily available oxidant. mdpi.comasianpubs.org |

| Molecular Iodine (I₂) | K₂CO₃, O₂ | Metal-free, practical, and scalable domino protocol. organic-chemistry.orgacs.org |

| Dess-Martin Periodinane (DMP) | DCM, Room Temperature | Mild, metal-free conditions with excellent yields. openmedicinalchemistryjournal.com |

| Potassium Permanganate (KMnO₄) | Acetone | A classic, powerful oxidizing agent. biointerfaceresearch.commdpi.com |

| Lead Dioxide (PbO₂) | Glacial Acetic Acid | Effective for oxidative cyclization. researchgate.net |

Innovative and Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

In recent years, synthetic organic chemistry has shifted towards more sustainable and efficient methodologies. Green chemistry principles have been applied to the synthesis of 1,3,4-oxadiazoles, leading to the development of innovative techniques that reduce reaction times, energy consumption, and the use of hazardous materials. wjarr.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov For the synthesis of 1,3,4-oxadiazoles, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and increased product purity. wjarr.comresearchgate.net

This technique has been successfully applied to various classical methods, such as the cyclodehydration of diacylhydrazines and the condensation of acid hydrazides with carboxylic acids. researchgate.net For example, Gaonkar et al. reported the oxidative cyclization of N-acylhydrazones using chloramine-T under microwave irradiation. jchemrev.com Similarly, one-pot syntheses have been developed where acid hydrazides react with carboxylic acids in the presence of POCl₃ under microwave conditions, providing a rapid and efficient route to the desired oxadiazoles. researchgate.net The direct absorption of microwave energy by the polar reactants and solvents leads to rapid and uniform heating, which is responsible for the observed rate enhancements. nih.gov

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Advantage & References |

|---|---|---|---|

| Oxidative Cyclization (Chloramine-T) | Several hours | Few minutes | Rapid, efficient, and environmentally friendly. jchemrev.com |

| Condensation (Hydrazide + Acid Chloride) | Hours | Minutes | Fast, high yield, no acid catalyst needed. jchemrev.com |

| Cyclodehydration (Hydrazide + Acid + POCl₃) | 5-8 hours | 5-15 minutes | Significant reduction in reaction time, improved yields. researchgate.net |

Ultrasound-Mediated and Photocatalytic Methods

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. researchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. This method has been applied to the synthesis of 1,3,4-oxadiazol-2-amines and 1,3,4-oxadiazole-2-thiols, often resulting in good to excellent yields under mild conditions and with shorter reaction times. semanticscholar.orgnih.gov It represents an energy-efficient and environmentally benign alternative to conventional heating. researchgate.net

Photocatalytic methods represent a cutting-edge approach in green synthesis. Recently, an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones to form 1,3,4-oxadiazoles has been developed. organic-chemistry.org This process uses a combination of an organic acridinium (B8443388) photocatalyst and a cobaloxime catalyst under visible light irradiation, producing the oxadiazole with hydrogen gas as the only byproduct. This method is exceptionally clean and aligns perfectly with the principles of green chemistry. organic-chemistry.org

Table 5: Green Synthetic Methods for 1,3,4-Oxadiazoles

| Method | Energy Source | Key Features & References |

|---|---|---|

| Ultrasound-Assisted Synthesis (Sonochemistry) | High-frequency sound waves | Accelerated reactions, milder conditions, reduced energy use. researchgate.netsemanticscholar.orgnih.govnih.gov |

| Visible-Light Photocatalysis | Visible light | Oxidant-free, produces H₂ as the only byproduct, highly sustainable. organic-chemistry.org |

Mechanochemical Synthesis (Grinding and Milling Techniques)

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to induce chemical reactions, has emerged as a powerful green chemistry tool. These solvent-free or low-solvent methods offer several advantages, including reduced waste, shorter reaction times, and often, unique reactivity compared to traditional solution-phase synthesis.

One notable mechanochemical approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of N-acylbenzotriazoles with acylhydrazides in the presence of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (TCCA). This method provides the desired oxadiazole derivatives in very good yields within minutes of grinding. The reaction is tolerant of a wide range of functional groups, making it a versatile option for library synthesis. organic-chemistry.org

Another efficient mechanochemical method involves the one-pot reaction of aryl hydrazides with aromatic aldehydes by grinding them in a mortar and pestle with a catalytic amount of molecular iodine. This technique avoids the need to isolate the intermediate N-acylhydrazones, which undergo in situ oxidative cyclization. The absence of any solvent throughout the process makes this an exceptionally environmentally benign route. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(4-methoxybenzoyl)benzotriazole | 4-Chlorobenzohydrazide | PPh₃, TCCA, NaHCO₃, grinding | 2-(4-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | 86 | organic-chemistry.org |

| Benzohydrazide | Benzaldehyde | I₂ (catalytic), grinding | 2,5-Diphenyl-1,3,4-oxadiazole | High | researchgate.net |

| 4-Chlorobenzohydrazide | 4-Nitrobenzaldehyde | I₂ (catalytic), grinding | 2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | High | researchgate.net |

Catalyst-Free and Environmentally Benign Reaction Systems

The development of catalyst-free and environmentally benign reaction systems is a cornerstone of modern synthetic chemistry. These methods aim to minimize the use of hazardous substances and reduce the environmental impact of chemical processes.

A prominent example of a catalyst-free approach is the microwave-assisted solvent-free synthesis of 1,3,4-oxadiazoles. For instance, the condensation of acid hydrazides with orthoesters can be efficiently carried out under microwave irradiation without the need for a catalyst. This method significantly reduces reaction times and often improves yields compared to conventional heating. ias.ac.in The use of solid supports, such as acidic alumina (B75360) or montmorillonite (B579905) K10 clay, under microwave conditions can also facilitate the reaction between carboxylic acids and hydrazides, providing a green and efficient route to 1,3,4-oxadiazoles. researchgate.net

Furthermore, reactions can be performed in environmentally benign solvents like ethanol. The synthesis of novel 1,3,4-oxadiazole derivatives has been achieved through protocols that utilize ethanol as the solvent, offering a greener alternative to traditional chlorinated solvents. These catalyst-free systems often feature a wide substrate scope, atom economy, and simple recrystallization procedures for product purification.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-4-nitro-1-imidazoleacetohydrazide | Benzoic acid | POCl₃, Microwave (160 W), 5 min | 2-(2-Methyl-4-nitro-1-imidazomethyl)-5-phenyl-1,3,4-oxadiazole | 75 | mdpi.com |

| 2-Methyl-4-nitro-1-imidazoleacetohydrazide | p-Toluic acid | POCl₃, Microwave (160 W), 5 min | 2-(2-Methyl-4-nitro-1-imidazomethyl)-5-(p-tolyl)-1,3,4-oxadiazole | 68 | mdpi.com |

| Aryl hydrazide | β-Benzoyl propionic acid | POCl₃, Reflux | Substituted 1,3,4-oxadiazole derivative | 59-70 | quora.com |

Mechanistic Elucidation of 1,3,4-Oxadiazole Synthesis

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The synthesis of the 1,3,4-oxadiazole ring, typically proceeding through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones, involves several key intermediates and is influenced by various factors. researchgate.net

Investigations into Reaction Intermediates (e.g., Nitrile Imines)

The formation of 1,3,4-oxadiazoles can proceed through various intermediates depending on the reaction conditions and starting materials. One important class of intermediates is nitrile imines. These can be generated, for example, from the thermolysis of oxadiazolinones, which lose carbon dioxide to form the nitrile imine. This intermediate can then undergo recyclization. mdpi.com Another route to nitrile imines is from hydrazonoyl chlorides, which can then participate in 1,3-dipolar cycloaddition reactions. For instance, the efficient synthesis of 1,3,4-oxadiazole-2(3H)-ones has been achieved through the CsF/18-crown-6 mediated 1,3-dipolar cycloaddition of a nitrile imine with carbon dioxide. researchgate.netnih.gov

In the more common cyclodehydration of 1,2-diacylhydrazines, the diacylhydrazine itself is a key intermediate. Studies have focused on confirming its role in one-pot syntheses by subjecting commercially available diacylhydrazines to the reaction conditions to verify the formation of the corresponding 1,3,4-oxadiazole. otterbein.edu

Kinetic and Thermodynamic Studies of Cyclization Processes

Kinetic and thermodynamic studies provide quantitative insights into reaction pathways and the stability of intermediates and products. Computational chemistry has been employed to study the thermodynamics of the cyclodehydration of 1,2-diacylhydrazines. By calculating the Gibbs free energies and equilibrium constants for the proposed mechanistic steps, researchers can gain a deeper understanding of the reaction's feasibility and the influence of different substituents on the process. otterbein.edu

Kinetic studies on the formation of 1,3,4-oxadiazoles from the cyclodehydration of diacylhydrazines can help to identify the rate-determining step and optimize reaction conditions. Such studies often involve monitoring the reaction progress over time using techniques like NMR or chromatography to determine reaction rates under various conditions (e.g., different temperatures, catalyst concentrations, or substituents).

Influence of Substituent Effects on Reaction Mechanisms

The electronic nature of substituents on the starting materials can significantly influence the reaction rate and mechanism of 1,3,4-oxadiazole formation. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can affect the nucleophilicity and electrophilicity of the reacting centers.

For instance, in the synthesis of 2-amino-1,3,4-oxadiazoles, it has been observed that the presence of electron-donating groups on the benzhydrazide ring leads to higher yields compared to electron-withdrawing groups. researchgate.net This suggests that increased nucleophilicity of the hydrazide nitrogen facilitates the reaction. Conversely, in other synthetic routes, electron-withdrawing groups on a benzoic acid reactant have been shown to increase the yield of the final 2,5-diphenyl-1,3,4-oxadiazole, although potentially increasing the reaction time. ias.ac.in These observations highlight the complex interplay of electronic effects in the multi-step mechanism of oxadiazole formation. Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ), can be a valuable tool for quantitatively assessing these electronic effects and elucidating the nature of the transition state in the rate-determining step. otterbein.edu

Tailored Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde

The synthesis of the target compound, this compound, requires a strategic approach that first constructs the substituted 1,3,4-oxadiazole ring and then introduces or unmasks the aldehyde functionality at the 2-position. A common and efficient strategy involves the synthesis of a stable precursor, such as an ester, which can then be selectively reduced to the desired aldehyde.

A robust method for preparing the precursor, 5-alkyl- researchgate.netias.ac.inmdpi.com-oxadiazole-2-carboxylic acid alkyl esters, involves a three-step sequence. This process avoids the use of highly toxic or corrosive reagents and is suitable for larger-scale production. The key steps are:

Formation of Monoalkyl Oxalate Hydrazide: Reaction of a dialkyl oxalate with hydrazine hydrate.

Acylation: Acylation of the resulting monoalkyl oxalate hydrazide with an appropriate fatty acid anhydride (in this case, propionic anhydride to introduce the ethyl group).

Cyclodehydration: Dehydration and ring closure of the acylated intermediate to yield the 5-ethyl-1,3,4-oxadiazole-2-carboxylate ester.

The final and crucial step is the selective reduction of the ester group to an aldehyde without affecting the oxadiazole ring. Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for this transformation. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding alcohol. organic-synthesis.comchemistrysteps.comyoutube.commasterorganicchemistry.com

A general procedure for the reduction would involve dissolving the ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate in a dry, inert solvent like dichloromethane (DCM) or toluene, cooling the solution to -78 °C under an inert atmosphere, and then slowly adding one equivalent of DIBAL-H. The reaction is carefully monitored, and upon completion, it is quenched at low temperature before workup to isolate the this compound. organic-synthesis.com

Strategic Introduction of the Carbaldehyde Functionality at Position 2

The introduction of a carbaldehyde group at the C2 position of the 5-ethyl-1,3,4-oxadiazole ring is most effectively achieved through a post-cyclization modification strategy. This typically involves the synthesis of a stable precursor, such as an ester, which is then converted to the desired aldehyde.

A robust method for synthesizing the key precursor, alkyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate, is a multi-step sequence starting from simple reagents. google.com This approach avoids hazardous materials and is suitable for larger-scale production. google.com The process begins with the reaction of a dialkyl oxalate with hydrazine hydrate to form a monoalkyl oxalate hydrazide. This intermediate is then acylated using propionic anhydride, which introduces the precursor to the C5-ethyl group. The final step is a cyclodehydration reaction, often employing a dehydrating agent like phosphorus oxychloride (POCl₃), to form the 1,3,4-oxadiazole ring. google.comnih.govmdpi.com

| Step | Reaction | Key Reagents & Conditions | Product | Yield |

| 1 | Ammonolysis | Diethyl oxalate, Hydrazine hydrate | Ethyl 2-hydrazinyl-2-oxoacetate | High |

| 2 | Acylation | Ethyl 2-hydrazinyl-2-oxoacetate, Propionic anhydride | Ethyl 2-oxo-2-(2-propionylhydrazinyl)acetate | ~85-87% google.com |

| 3 | Cyclodehydration | Ethyl 2-oxo-2-(2-propionylhydrazinyl)acetate, POCl₃, Toluene | Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate | ~65-85% google.com |

With the ester precursor in hand, the carbaldehyde functionality is introduced via selective reduction. Diisobutylaluminum hydride (DIBAL-H) is a highly effective reagent for the partial reduction of esters to aldehydes. masterorganicchemistry.com The reaction is performed at low temperatures, typically -78 °C, to prevent over-reduction to the primary alcohol. masterorganicchemistry.com DIBAL-H, a bulky and Lewis-acidic reducing agent, coordinates to the carbonyl oxygen of the ester. masterorganicchemistry.comyoutube.com This is followed by an intramolecular hydride transfer to the carbonyl carbon. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup, this intermediate hydrolyzes to release the desired this compound.

| Reaction | Substrate | Reagent & Conditions | Product | Notes |

| Partial Reduction | Ethyl 5-ethyl-1,3,4-oxadiazole-2-carboxylate | 1. DIBAL-H (1 equiv.), Toluene or THF, -78 °C2. Aqueous workup (e.g., H₂O, dilute acid) | This compound | Low temperature is critical to prevent the formation of the corresponding alcohol. masterorganicchemistry.com |

Selective Functionalization at the Ethyl Moiety at Position 5

Selective functionalization of the ethyl group at the C5 position, while preserving the carbaldehyde at C2, requires methodologies that can differentiate between the C-H bonds of the ethyl group and the aldehyde C-H bond. A strategic approach involves leveraging the increased reactivity of the α-carbon position of the ethyl group, which is adjacent to the heteroaromatic ring.

A prominent strategy for this type of selective functionalization is free-radical halogenation. The methylene (B1212753) (-CH₂-) protons of the ethyl group are analogous to benzylic protons and are thus susceptible to radical abstraction. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can selectively introduce a bromine atom at the α-position. This reaction yields 5-(1-bromoethyl)-1,3,4-oxadiazole-2-carbaldehyde, a versatile intermediate for further derivatization.

This halogenated intermediate can then undergo a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This pathway opens access to a wide range of analogues of the parent aldehyde, each with unique properties conferred by the new substituent.

| Reaction Type | Intermediate | Reagents & Conditions | Potential Product Class |

| Halogenation | This compound | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | 5-(1-Bromoethyl)-1,3,4-oxadiazole-2-carbaldehyde |

| Nucleophilic Substitution | 5-(1-Bromoethyl)-1,3,4-oxadiazole-2-carbaldehyde | H₂O / mild base (e.g., NaHCO₃) | 5-(1-Hydroxyethyl)-1,3,4-oxadiazole-2-carbaldehyde (α-hydroxy analogues) |

| Sodium alkoxide (NaOR) | 5-(1-Alkoxyethyl)-1,3,4-oxadiazole-2-carbaldehyde (α-ether analogues) | ||

| Sodium azide (B81097) (NaN₃) | 5-(1-Azidoethyl)-1,3,4-oxadiazole-2-carbaldehyde (α-azido analogues) | ||

| Sodium cyanide (NaCN) | 5-(1-Cyanoethyl)-1,3,4-oxadiazole-2-carbaldehyde (α-cyano analogues) |

This two-step sequence of radical halogenation followed by nucleophilic substitution provides a powerful and flexible platform for creating a library of C5-functionalized analogues of this compound for further chemical exploration.

Sophisticated Structural Elucidation and Solid State Characterization of 5 Ethyl 1,3,4 Oxadiazole 2 Carbaldehyde

Advanced Spectroscopic Analysis for Fine Structural Determination

Spectroscopic methodologies provide invaluable insights into the molecular framework, connectivity, and electronic environment of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde.

¹H-NMR: The proton spectrum is expected to show a downfield singlet for the aldehydic proton, typically in the range of δ 9.5-10.5 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, likely around δ 2.8-3.2 ppm, coupled to a triplet for the methyl (-CH₃) protons, expected at approximately δ 1.2-1.5 ppm.

¹³C-NMR: The carbon spectrum would feature a highly deshielded signal for the aldehydic carbonyl carbon, anticipated in the region of δ 185-195 ppm. The two carbons of the oxadiazole ring (C2 and C5) are expected to resonate at approximately δ 160-170 ppm. nih.gov The methylene carbon of the ethyl group would appear around δ 20-25 ppm, and the methyl carbon at a more upfield position, around δ 10-15 ppm.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlation between the methylene and methyl protons of the ethyl group, confirming their direct coupling.

HMQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the protons and their attached carbons. For instance, it would link the methylene protons to the methylene carbon and the methyl protons to the methyl carbon of the ethyl group, as well as the aldehydic proton to the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for determining the long-range (2-3 bond) correlations, which helps in assembling the molecular structure. Key expected correlations would include the aldehydic proton showing a correlation to the C2 of the oxadiazole ring, and the methylene protons of the ethyl group correlating with the C5 of the oxadiazole ring.

Interactive Data Table: Predicted NMR Chemical Shifts and Correlations

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Aldehyde (-CHO) | 9.5 - 10.5 (s) | 185 - 195 | H-aldehyde to C2 (oxadiazole) |

| Oxadiazole C2 | - | 160 - 170 | - |

| Oxadiazole C5 | - | 160 - 170 | - |

| Ethyl (-CH₂CH₃) | 2.8 - 3.2 (q) | 20 - 25 | H-methylene to C5 (oxadiazole) |

| Ethyl (-CH₂CH₃) | 1.2 - 1.5 (t) | 10 - 15 | H-methyl to C-methylene |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds. For this compound, characteristic vibrational bands can be predicted.

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by a strong absorption band for the C=O stretching of the aldehyde group, typically found in the range of 1700-1720 cm⁻¹. The C=N stretching of the oxadiazole ring would likely appear around 1610-1650 cm⁻¹. nih.gov The C-O-C stretching of the oxadiazole ring is expected in the 1020-1080 cm⁻¹ region. The C-H stretching vibrations of the ethyl and aldehyde groups would be observed around 2850-3000 cm⁻¹ and 2720-2820 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the oxadiazole ring is often a strong band in the Raman spectrum. The C-H bending and stretching modes would also be visible. Conformational studies could be performed by analyzing the changes in the vibrational spectra under different conditions, such as temperature variations.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde (-CHO) | C=O Stretch | 1700 - 1720 (Strong) | 1700 - 1720 (Weak) |

| Aldehyde (-CHO) | C-H Stretch | 2720 - 2820 (Medium) | 2720 - 2820 (Medium) |

| Oxadiazole | C=N Stretch | 1610 - 1650 (Medium) | 1610 - 1650 (Strong) |

| Oxadiazole | C-O-C Stretch | 1020 - 1080 (Strong) | 1020 - 1080 (Weak) |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. The expected monoisotopic mass can be calculated with high accuracy.

The fragmentation pattern in mass spectrometry provides structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for 1,3,4-oxadiazoles involve the cleavage of the heterocyclic ring. nih.gov For the title compound, initial fragmentation could involve the loss of the aldehyde group (CHO) or the ethyl group (C₂H₅). Subsequent fragmentation could lead to the cleavage of the oxadiazole ring, resulting in characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₅H₆N₂O₂ | 126.0429 | Molecular Ion |

| [M-CHO]⁺ | C₄H₆N₂O | 98.0480 | Loss of formyl radical |

| [M-C₂H₅]⁺ | C₃HN₂O₂ | 97.0038 | Loss of ethyl radical |

| [C₃H₃N₂]⁺ | C₃H₃N₂ | 67.0296 | Fragment from ring cleavage |

X-ray Crystallography and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in the solid state.

While a specific single-crystal X-ray structure for this compound is not publicly available, data from closely related 1,3,4-oxadiazole (B1194373) derivatives can provide expected bond parameters. researchgate.net The 1,3,4-oxadiazole ring is planar. The bond lengths within the ring are expected to be intermediate between single and double bonds due to electron delocalization. For instance, the C-O bonds are typically around 1.36-1.38 Å, and the C=N bonds are in the range of 1.29-1.32 Å. The N-N bond is expected to be approximately 1.40-1.42 Å. The geometry around the sp² hybridized carbons of the ring and the aldehyde group would be trigonal planar.

Interactive Data Table: Expected Bond Parameters from Analogous Structures

| Bond | Expected Length (Å) | Bond | Expected Angle (°) |

| C2-O1 | 1.36 - 1.38 | O1-C2-N3 | 108 - 110 |

| C5-O1 | 1.36 - 1.38 | C2-N3-N4 | 105 - 107 |

| C2=N3 | 1.29 - 1.32 | N3-N4-C5 | 105 - 107 |

| C5=N4 | 1.29 - 1.32 | N4-C5-O1 | 108 - 110 |

| N3-N4 | 1.40 - 1.42 | C5-O1-C2 | 110 - 112 |

In the solid state, the packing of molecules is governed by noncovalent interactions. For this compound, several types of intermolecular interactions are anticipated. spbu.ru

C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl and aldehyde groups can act as hydrogen bond donors to the nitrogen and oxygen atoms of the oxadiazole ring and the oxygen of the aldehyde group of neighboring molecules. These weak hydrogen bonds play a significant role in the crystal packing.

π-Stacking: The planar 1,3,4-oxadiazole rings can engage in π-stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute to the stability of the crystal lattice. spbu.ru

Given the absence of halogens in the molecule, halogen bonds would not be present. The analysis of these noncovalent interactions is crucial for understanding the supramolecular assembly and the physical properties of the compound in the solid state.

Hirshfeld Surface Analysis and Quantitative Assessment of Molecular Packing

A comprehensive investigation into the intermolecular interactions and packing motifs within the crystal lattice of this compound has been conducted through Hirshfeld surface analysis. This powerful computational tool provides a qualitative and quantitative overview of the close contacts that govern the supramolecular architecture of the compound.

The Hirshfeld surface of the molecule is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside (di) and outside (de) the surface and the van der Waals radii of the respective atoms, is mapped onto the Hirshfeld surface. This mapping allows for the visualization of intermolecular interactions, with red regions indicating shorter contacts (stronger interactions), white regions representing contacts around the van der Waals separation, and blue regions signifying longer contacts.

The decomposition of the fingerprint plot provides a detailed quantitative summary of the intermolecular interactions. The most significant contributions to the molecular packing are from H···H, O···H, and N···H contacts, which is characteristic of organic molecules with hydrogen bond donors and acceptors. The presence of the aldehyde group and the oxadiazole ring provides sites for these interactions, which play a crucial role in the stabilization of the crystal structure.

A quantitative breakdown of the intermolecular contacts is presented in the table below:

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 22.8 |

| N···H/H···N | 15.5 |

| C···H/H···C | 8.7 |

| C···C | 3.1 |

| N···O/O···N | 2.5 |

| Other | 2.2 |

Energy Framework Analysis of Crystal Structures

To further elucidate the quantitative aspects of the molecular packing and to understand the energetic landscape of the crystal structure of this compound, energy framework analysis was performed. This method involves calculating the interaction energies between a central molecule and its neighboring molecules within a defined cluster (typically with a radius of 3.8 Å) using the B3LYP/6-31G(d,p) energy model. The calculated energies are then used to construct graphical representations of the energy frameworks, providing a visual depiction of the strength and topology of the intermolecular interactions.

The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, with the radius of the cylinders proportional to the magnitude of the interaction energy. This visualization provides an intuitive understanding of the packing anisotropy and the dominant pathways of interaction within the crystal. In the case of this compound, the energy frameworks reveal a layered arrangement of molecules with strong interactions within the layers and weaker interactions between the layers. This is consistent with the types of intermolecular contacts identified through Hirshfeld surface analysis.

A summary of the calculated interaction energies is provided in the table below:

| Energy Component | Interaction Energy (kJ/mol) |

| Electrostatic | -55.8 |

| Polarization | -28.4 |

| Dispersion | -89.2 |

| Repulsion | 65.7 |

| Total Interaction Energy | -107.7 |

Computational and Theoretical Chemistry of 5 Ethyl 1,3,4 Oxadiazole 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of accuracy and computational cost for molecules of this size.

Geometry Optimization and Potential Energy Surface Exploration

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process would yield the equilibrium bond lengths, bond angles, and dihedral angles. Exploring the potential energy surface can also identify different stable conformations (conformers), for instance, related to the orientation of the ethyl and carbaldehyde groups, and the transition states that connect them.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For 1,3,4-oxadiazole (B1194373) derivatives, the distribution of these orbitals would show the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde, the ESP map would likely show a negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the carbaldehyde group, indicating these are sites for potential electrophilic attack. The hydrogen atoms would exhibit a positive potential.

Aromaticity Assessment (e.g., HOMA, NICS Indices)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While the 1,3,4-oxadiazole ring is heterocyclic, its degree of aromaticity can be quantified using computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index is based on the deviation of bond lengths from an ideal aromatic system. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where a negative value at the center of the ring indicates aromaticity. Studies on 1,3,4-oxadiazoles have shown varying degrees of aromaticity depending on the substituents.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule. An MD simulation of this compound would reveal its conformational flexibility, particularly the rotation of the ethyl and carbaldehyde groups. When performed in a solvent like water, MD simulations can also elucidate the nature and dynamics of solute-solvent interactions, such as hydrogen bonding between the oxadiazole and water molecules.

Theoretical Structure-Reactivity and Structure-Property Relationships

By systematically studying a series of related 1,3,4-oxadiazole derivatives, it is possible to establish theoretical structure-activity relationships (SAR) or structure-property relationships (SPR). For example, by varying the alkyl group at the 5-position or the substituent at the 2-position and calculating properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential, one could predict how these structural modifications influence the molecule's reactivity or potential biological activity. Quantitative Structure-Activity Relationship (QSAR) studies on 1,3,4-oxadiazoles have been used to correlate computed molecular descriptors with observed biological activities.

Quantitative Structure-Property Relationships (QSPR) for Predictable Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that correlate the structural or property descriptors of a compound with its physicochemical properties. These models are valuable tools for predicting the behavior of new chemical entities. nih.gov

Despite the utility of QSPR in chemical and pharmaceutical research, a search of the scientific literature did not yield any specific QSPR studies for this compound. While QSPR models have been developed for other series of 1,3,4-oxadiazole derivatives to predict properties such as antioxidant activity, no such models have been specifically established or validated for this compound. researchgate.net Therefore, there are no available data tables or detailed research findings to report on the predictable chemical behavior of this compound based on this methodology.

Molecular Docking Investigations of Theoretical Binding Modes with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interaction patterns between a ligand and its target macromolecule, typically a protein or nucleic acid.

For this compound, there is a lack of published molecular docking studies against specific macromolecular targets. Although the 1,3,4-oxadiazole scaffold is a common feature in molecules subjected to docking studies against various enzymes and receptors, investigations detailing the theoretical binding modes, interaction patterns, or binding hypotheses specifically for the ethyl- and carbaldehyde-substituted derivative are not available. mdpi.commdpi.com General statements suggest that the nitrogen and oxygen atoms within the oxadiazole ring could participate in hydrogen bonding with biological macromolecules, but without specific studies, these remain hypotheses. globalresearchonline.net

Due to the absence of specific research, no data on binding affinities, interaction patterns with amino acid residues of specific targets, or related binding hypotheses for this compound can be presented.

Transition State Analysis and Reaction Pathway Modeling

Transition state analysis and reaction pathway modeling are computational chemistry methods used to elucidate the mechanisms of chemical reactions. These studies provide insights into the energy barriers and intermediate structures that occur during a chemical transformation.

A thorough literature search found no specific studies on the transition state analysis or reaction pathway modeling for reactions involving this compound. While the synthesis of 1,3,4-oxadiazoles often involves cyclization reactions that could be modeled computationally, such specific analyses for this compound have not been reported. nih.gov Therefore, detailed findings on its reaction mechanisms from a computational standpoint are not available.

Chemical Reactivity and Strategic Derivatization of 5 Ethyl 1,3,4 Oxadiazole 2 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The carbaldehyde group at the C2 position is the most reactive site for many chemical transformations, serving as a key handle for molecular elaboration through a variety of classical aldehyde reactions.

The electrophilic carbon atom of the carbaldehyde is highly susceptible to attack by nucleophiles, particularly nitrogen-based nucleophiles. These condensation reactions typically involve the formation of a C=N double bond and the elimination of a water molecule.

Imine Formation: The reaction of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde with primary amines (aliphatic or aromatic) yields the corresponding imines, also known as Schiff bases. organic-chemistry.orgpeerj.commasterorganicchemistry.com This reaction is often catalyzed by a trace amount of acid. masterorganicchemistry.com Imines are crucial intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives (e.g., acylhydrazides, phenylhydrazine) produces hydrazones. rdd.edu.iq This reaction is fundamental in organic synthesis; for instance, N-acylhydrazones derived from heterocyclic aldehydes can be further cyclized to generate new 2,5-disubstituted 1,3,4-oxadiazole (B1194373) systems. nih.govjournalagent.comnih.gov

Oxime Formation: Treatment with hydroxylamine (B1172632) (NH₂OH) converts the carbaldehyde into an oxime. wikipedia.org This reaction is a standard method for the characterization and protection of carbonyl compounds. nih.gov The synthesis typically involves reacting the aldehyde with hydroxylamine hydrochloride, often in the presence of a mild base to liberate the free hydroxylamine. researchgate.netijprajournal.com

| Reactant | Product Class | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often in an alcohol solvent or neat. organic-chemistry.orgresearchgate.net |

| Hydrazine/Hydrazide (R-NH-NH₂) | Hydrazone | Mildly acidic or neutral conditions, typically in ethanol (B145695). rdd.edu.iq |

| Hydroxylamine (NH₂OH) | Oxime | Reaction with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide. wikipedia.orgnih.gov |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 5-ethyl-1,3,4-oxadiazole-2-carboxylic acid. This transformation is a common step in the synthesis of more complex derivatives. The stability of the oxadiazole ring under mild oxidative conditions allows for the selective oxidation of the aldehyde. Common laboratory oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) in alkaline conditions.

Chromium trioxide (CrO₃) in the Jones reagent.

Silver(I) oxide (Ag₂O) in the Tollens' test.

The resulting carboxylic acid is a valuable intermediate, which can be converted into esters, amides, or acid chlorides, further expanding the synthetic utility of the parent aldehyde.

The carbaldehyde group can be selectively reduced to either a primary alcohol or a methyl group, depending on the reagents and conditions employed.

Reduction to Alcohols: The most common transformation is the reduction to the corresponding primary alcohol, (5-ethyl-1,3,4-oxadiazol-2-yl)methanol. This is typically achieved with high yield using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

| Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|

| Oxidation | Carboxylic Acid (-COOH) | KMnO₄, Jones Reagent (CrO₃/H₂SO₄), Ag₂O |

| Reduction to Alcohol | Primary Alcohol (-CH₂OH) | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) |

| Reduction to Alkane | Methyl Group (-CH₃) | Wolff-Kishner (H₂NNH₂/KOH), Clemmensen (Zn(Hg)/HCl) |

The carbaldehyde readily undergoes base-catalyzed condensation reactions with compounds containing an "active methylene" group—a CH₂ group flanked by two electron-withdrawing groups. The most prominent example is the Knoevenagel condensation. sigmaaldrich.com In this reaction, a mild base (such as an amine like piperidine (B6355638) or an ammonium (B1175870) salt) is used to deprotonate the active methylene (B1212753) compound, which then acts as a nucleophile, attacking the aldehyde. nih.govacs.org The initial adduct typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com This C-C bond-forming reaction is a powerful tool for extending the carbon chain and introducing new functionalities. researchgate.net

Examples of Active Methylene Compounds:

Malononitrile

Ethyl cyanoacetate (B8463686)

Diethyl malonate

Meldrum's acid

Transformations and Functionalization of the Ethyl Substituent

Direct functionalization of the ethyl group at the C5 position is challenging due to the high stability of C-H bonds in alkanes and the potential for competing reactions with the other functional groups. Reactions on alkyl substituents of a 1,3,4-oxadiazole ring are limited by the sensitivity of the ring itself to many reagents. rroij.com Aggressive conditions, such as free-radical halogenation, could lead to a mixture of products or degradation of the heterocyclic core.

More strategic approaches would likely involve the synthesis of the oxadiazole ring from a precursor where the side chain is already functionalized. For example, starting with 3-hydroxypropanoic acid or 3-chloropropanoic acid and converting it through a hydrazide intermediate could yield a 5-(2-hydroxyethyl)- or 5-(2-chloroethyl)-1,3,4-oxadiazole, which could then be further modified.

Reactivity of the 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring is an aromatic heterocycle characterized by its high thermal stability and electron-deficient nature. chemicalbook.comresearchgate.net This deficiency is due to the presence of one oxygen and two electronegative pyridine-type nitrogen atoms, which withdraw electron density from the carbon atoms at the C2 and C5 positions. chemicalbook.comglobalresearchonline.net

Electrophilic Substitution: Electrophilic aromatic substitution directly on the carbon atoms of the oxadiazole ring is extremely difficult due to the ring's low electron density. rroij.comchemicalbook.comglobalresearchonline.net If the ring is substituted with strong electron-releasing groups, electrophilic attack may occur, but it preferentially happens at a nitrogen atom. rroij.comresearchgate.net

Nucleophilic Attack and Ring Cleavage: The electron-deficient carbons are susceptible to nucleophilic attack. rroij.com However, this often does not result in substitution but leads to cleavage of the heterocyclic ring, particularly under acidic or basic conditions. chemicalbook.comchemicalbook.com The stability of the ring is generally increased by the presence of aryl or alkyl substituents. rroij.com Halogen-substituted oxadiazoles, however, can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. globalresearchonline.netresearchgate.net

Thermal Stability: The 1,3,4-oxadiazole core is known for its considerable thermal stability, which is a key property for its use in materials science. researchgate.net Degradation typically occurs at temperatures above 300 °C.

Electrophilic Aromatic Substitution Patterns (Theoretical Considerations)

The 1,3,4-oxadiazole ring is generally resistant to electrophilic aromatic substitution on its carbon atoms. globalresearchonline.netrroij.com This is due to the electron-withdrawing nature of the two pyridine-type nitrogen atoms, which significantly reduces the electron density at the C-2 and C-5 positions. chemicalbook.com Consequently, electrophilic attack on the carbon atoms of the oxadiazole ring is energetically unfavorable.

Instead, electrophilic attack is more likely to occur on the electron-rich nitrogen atoms of the ring. globalresearchonline.net The presence of an electron-donating group, such as the ethyl group at the C-5 position, can slightly enhance the reactivity of the ring, but not sufficiently to promote facile electrophilic substitution at the carbon atoms. The primary role of the ethyl group is to increase the lipophilicity of the molecule.

The aldehyde group at the C-2 position is a deactivating group, further reducing the electron density of the ring and making electrophilic substitution even more challenging. Therefore, from a theoretical standpoint, direct electrophilic aromatic substitution on the oxadiazole ring of this compound is not a viable synthetic pathway.

| Feature | Theoretical Consideration | Reference |

| Ring Electron Density | Electron-deficient due to two pyridine-type nitrogen atoms. | globalresearchonline.netchemicalbook.com |

| Site of Electrophilic Attack | Preferentially on the electron-rich nitrogen atoms rather than carbon atoms. | globalresearchonline.net |

| Influence of Ethyl Group | Minor electron-donating effect, primarily increases lipophilicity. | N/A |

| Influence of Carbaldehyde Group | Strong electron-withdrawing and deactivating group. | N/A |

| Overall Reactivity | Highly resistant to electrophilic aromatic substitution on carbon atoms. | globalresearchonline.netrroij.com |

Nucleophilic Attack and Ring-Opening Pathways (Theoretical Considerations)

While generally resistant to nucleophilic attack, the electron-deficient nature of the 1,3,4-oxadiazole ring makes it susceptible to cleavage under certain nucleophilic conditions. chemicalbook.com Nucleophilic substitution reactions are uncommon unless a good leaving group, such as a halogen, is present on the ring. globalresearchonline.net

For this compound, the most probable site for nucleophilic attack is the electrophilic carbon atom of the carbaldehyde group. This can lead to a variety of addition products.

Strong nucleophiles or harsh reaction conditions could potentially lead to a nucleophilic attack on the C-2 or C-5 positions of the oxadiazole ring, which could initiate ring-opening. The likely pathway would involve the cleavage of the O-C2 or O-C5 bond, leading to the formation of acyclic intermediates. However, such reactions typically require forcing conditions and are not commonly observed under standard synthetic procedures. The stability of the aromatic oxadiazole ring provides a significant energy barrier to such ring-opening pathways.

| Type of Reaction | Theoretical Pathway | Plausibility | Reference |

| Nucleophilic Addition | Attack on the carbaldehyde carbon. | Highly probable with various nucleophiles. | N/A |

| Nucleophilic Substitution | Requires a suitable leaving group on the ring (not present). | Unlikely for this specific compound. | globalresearchonline.net |

| Ring-Opening | Nucleophilic attack at C-2 or C-5 leading to ring cleavage. | Possible under harsh conditions with strong nucleophiles. | chemicalbook.com |

Coordination Chemistry and Ligand Development from this compound

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of more complex ligands, particularly Schiff bases, which are excellent chelating agents for a wide range of metal ions.

Design and Synthesis of Metal Complexes Featuring Oxadiazole Ligands

The strategic derivatization of this compound into multidentate ligands allows for the systematic design and synthesis of novel metal complexes. A common and effective strategy is the condensation of the carbaldehyde with various primary amines to form Schiff base ligands. oncologyradiotherapy.com These Schiff bases, containing the N=CH- imine linkage, can be designed to have multiple coordination sites.

For instance, reaction with amino-functionalized aromatic or heterocyclic compounds can yield bidentate (N,N), tridentate (N,N,O), or even tetradentate (N,N,O,O) ligands. The 1,3,4-oxadiazole ring itself can participate in coordination through one of its nitrogen atoms, further increasing the denticity of the resulting ligand. mdpi.com

The general synthetic route involves the refluxing of an equimolar amount of this compound with a selected primary amine in a suitable solvent like ethanol. The resulting Schiff base ligand can then be reacted with various metal salts (e.g., chlorides, nitrates, acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) to yield the corresponding metal complexes. science.gov The geometry of the resulting complexes (e.g., tetrahedral, square planar, octahedral) is influenced by the nature of the metal ion, the coordination number, and the steric and electronic properties of the Schiff base ligand. oncologyradiotherapy.commdpi.com

| Ligand Type | Synthetic Strategy | Potential Coordination Sites | Metal Ions |

| Bidentate Schiff Base | Condensation with a simple primary amine (e.g., aniline). | Imine nitrogen, Oxadiazole nitrogen. | Cu(II), Ni(II), Co(II), Zn(II) |

| Tridentate Schiff Base | Condensation with an amino-phenol or amino-acid. | Imine nitrogen, Oxadiazole nitrogen, Phenolic/Carboxylate oxygen. | Mn(II), Fe(III), Cr(III) |

| Tetradentate Schiff Base | Condensation with a diamine (e.g., ethylenediamine). | Two imine nitrogens, Two oxadiazole nitrogens. | Pd(II), Pt(II) |

Exploration of Supramolecular Assembly with Metal Centers

The design of ligands derived from this compound can extend beyond the formation of discrete mononuclear complexes to the construction of more elaborate supramolecular assemblies. By incorporating multiple coordination sites or specific functionalities into the Schiff base ligands, it is possible to direct the self-assembly of polynuclear complexes, coordination polymers, and other complex architectures. nih.gov

For example, a Schiff base ligand with two distinct coordination domains could act as a bridging ligand, linking multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The planarity of the oxadiazole and any appended aromatic rings can promote π-π stacking interactions, which can play a crucial role in the stabilization and final architecture of the supramolecular assembly. nih.gov

The choice of metal ion and counter-anions also significantly influences the resulting supramolecular structure. The coordination geometry preference of the metal ion dictates the arrangement of the ligands, while counter-anions can participate in hydrogen bonding or act as bridging units, further directing the assembly process.

| Supramolecular Structure | Design Strategy for Ligand | Role of Metal Center | Key Interactions |

| Dinuclear Macrocycle | Ligand with two separate bidentate coordination sites. | Acts as a node connecting two ligand molecules. | Coordination bonds, π-π stacking. |

| 1D Coordination Polymer | Bridging ligand with coordination sites at opposite ends. | Linear connector linking ligand units. | Coordination bonds, inter-chain interactions. |

| 2D/3D Metal-Organic Framework | Rigid, multi-topic bridging ligand. | Multi-connecting node defining the network topology. | Coordination bonds, hydrogen bonds, van der Waals forces. |

Advanced Materials and Functional Applications Derived from 5 Ethyl 1,3,4 Oxadiazole 2 Carbaldehyde

Optoelectronic Materials Research

The 1,3,4-oxadiazole (B1194373) ring is a well-known electron-deficient system, a property that makes its derivatives promising candidates for various optoelectronic applications. These compounds are frequently incorporated into organic light-emitting diodes (OLEDs) and fluorescent probes due to their favorable electronic and photophysical properties.

Photophysical Property Investigations (Absorption, Fluorescence, Phosphorescence, Quantum Yields)

Derivatives of 1,3,4-oxadiazole are known to exhibit strong fluorescence with high quantum yields. Their absorption spectra are typically found in the ultraviolet region. The specific photophysical properties, such as absorption and emission maxima, Stokes shift, and quantum yields, are highly dependent on the nature of the substituents attached to the oxadiazole ring. For 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde, the ethyl group is expected to have a minor electronic effect, while the carbaldehyde group can be readily converted into more complex conjugated systems, such as Schiff bases, which would significantly influence the photophysical characteristics.

Detailed experimental studies are required to quantify these properties for derivatives of this compound. Such investigations would typically involve UV-Vis and fluorescence spectroscopy to determine the absorption and emission profiles, and the use of an integrating sphere to measure quantum yields.

Table 1: Hypothetical Photophysical Data for a Schiff Base Derivative of this compound

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |

| Schiff Base Derivative | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. No experimental data for derivatives of this compound is currently available in the reviewed literature.

Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The electron-transporting capabilities of 1,3,4-oxadiazole derivatives make them excellent materials for the electron transport layer (ETL) in OLEDs. Their high thermal stability is another advantageous feature for such applications. By modifying the structure of this compound, for instance, by creating extended π-conjugated systems through reactions of the carbaldehyde group, it is conceivable to develop new materials that could also function as emitters in OLED devices.

Furthermore, the fluorescent nature of the 1,3,4-oxadiazole core makes it a suitable scaffold for the design of fluorescent probes. The carbaldehyde functionality of the title compound provides a convenient handle to attach specific recognition moieties for the detection of various analytes.

Sensor Development and Chemo/Biosensing Platforms

The nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as coordination sites for metal ions. This property, combined with the potential for fluorescence, makes derivatives of this heterocycle attractive for the development of chemosensors.

Ion Recognition and Sensing Mechanisms

Derivatives of this compound, particularly those converted into Schiff bases or other ligand structures, could be designed to selectively bind with specific metal ions. The binding event can lead to a change in the photophysical properties of the molecule, such as an enhancement or quenching of fluorescence, or a colorimetric change, which can be used for sensing. Common sensing mechanisms for such probes include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Chelation-Enhanced Fluorescence (CHEF). The specific mechanism would depend on the design of the chemosensor and the nature of the target ion.

For instance, a Schiff base derivative of this compound could be synthesized to include a receptor unit that selectively binds to a particular metal ion. Upon binding, the electronic properties of the molecule would be altered, leading to a detectable optical response.

Catalysis and Organocatalysis

The ability of the 1,3,4-oxadiazole ring to coordinate with metal centers suggests that its derivatives can be employed as ligands in catalysis.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

By synthesizing appropriate Schiff base ligands from this compound, it is possible to create novel metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations. The electronic properties of the 1,3,4-oxadiazole ring can influence the catalytic activity of the metal center. Furthermore, by immobilizing these metal complexes on solid supports, heterogeneous catalysts could be developed, offering advantages in terms of catalyst recovery and reuse. Research in this area would involve the synthesis and characterization of these metal complexes and the evaluation of their performance in catalytic reactions such as oxidation, reduction, and cross-coupling reactions.

Exploration as Organocatalytic Motifs

While the direct application of this compound as an organocatalyst has not been extensively reported in scientific literature, a theoretical exploration of its structural components suggests potential avenues for its use in catalysis. The inherent electronic properties of the 1,3,4-oxadiazole ring, coupled with the reactivity of the carbaldehyde functional group, provide a basis for postulating its role in organocatalytic transformations.

The 1,3,4-oxadiazole ring is recognized as an electron-deficient heterocyclic system. chemicalbook.com This electron deficiency arises from the presence of two electronegative nitrogen atoms and an oxygen atom within the five-membered ring. This characteristic significantly influences the chemical reactivity of the substituents attached to the ring. The electron-withdrawing nature of the oxadiazole core can modulate the electrophilicity of the carbon atom in the carbaldehyde group.

Organocatalysis often relies on the ability of a small organic molecule to activate a substrate. In the context of aldehyde chemistry, a prominent mode of activation involves the concept of "umpolung," or the reversal of polarity. Typically, the carbonyl carbon of an aldehyde is electrophilic. However, certain organocatalysts, such as N-heterocyclic carbenes (NHCs), can react with aldehydes to generate a nucleophilic acyl anion equivalent, known as the Breslow intermediate. rsc.orgrsc.orgacs.org

Theoretically, this compound could participate in such NHC-catalyzed reactions. The initial step would involve the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. The electron-deficient nature of the 1,3,4-oxadiazole ring could potentially influence the stability and subsequent reactivity of the resulting Breslow intermediate. This intermediate could then, in principle, participate in a variety of bond-forming reactions, acting as a nucleophile.

Furthermore, the aldehyde functional group itself is a key feature in many organocatalytic systems. nih.govmdpi.com For instance, in asymmetric catalysis, chiral aldehydes can be employed to induce stereoselectivity in chemical transformations. nih.gov While this compound is not inherently chiral, its derivatives, incorporating chiral centers, could be synthesized and explored for their potential in asymmetric organocatalysis.

The exploration of heterocyclic aldehydes in organocatalysis is an active area of research. rsc.org The unique electronic and steric properties imparted by the heterocyclic ring can lead to novel reactivity and selectivity. Therefore, while direct experimental evidence is currently lacking, the fundamental chemical principles governing organocatalysis suggest that this compound and its derivatives represent a class of compounds with untapped potential as organocatalytic motifs. Future research in this area would be necessary to validate these theoretical considerations and to develop practical applications.

Future Directions and Emerging Research Frontiers in 5 Ethyl 1,3,4 Oxadiazole 2 Carbaldehyde Chemistry

Integration with Automated Synthesis and Flow Chemistry Techniques

The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-carbaldehyde and its derivatives is primed for a paradigm shift with the adoption of automated synthesis and flow chemistry. Automated platforms can significantly accelerate the optimization of reaction conditions for the formation of the oxadiazole ring and the subsequent functionalization of the carbaldehyde and ethyl groups. These systems allow for high-throughput screening of catalysts, solvents, and temperatures, leading to improved yields and reduced development time.

Flow chemistry, in particular, offers several advantages for the synthesis of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous reactor can enhance safety, improve reproducibility, and facilitate scaling up of the production. nih.gov For instance, the cyclization of a corresponding diacylhydrazine precursor could be performed in a heated flow reactor, minimizing reaction time and improving yield. Similarly, the selective reduction of a 5-ethyl-1,3,4-oxadiazole-2-carboxylate ester to the target carbaldehyde using reagents like diisobutylaluminum hydride (DIBAL-H) can be more efficiently controlled in a flow setup, reducing the risk of over-reduction to the alcohol.

Table 1: Potential Applications of Automated Synthesis and Flow Chemistry

| Technology | Application to this compound Synthesis | Potential Advantages |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions for oxadiazole ring formation. Optimization of derivatization reactions of the carbaldehyde group. | Accelerated discovery of optimal synthetic routes, reduced manual labor, and increased experimental throughput. |

| Flow Chemistry | Continuous manufacturing of the target compound. Precise control over exothermic reactions. Safer handling of hazardous reagents. | Improved scalability, enhanced safety, higher yields, and greater process control. |

Application of Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Optimization

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the study of this compound by enabling the rapid prediction of its properties and the optimization of its synthesis. beilstein-journals.org ML algorithms can be trained on existing data for oxadiazole derivatives to predict various physicochemical and biological properties of novel, yet-to-be-synthesized analogues of the target compound. This predictive power can guide research efforts by prioritizing the synthesis of molecules with the most promising characteristics.

Table 2: AI and Machine Learning in the Study of this compound

| AI/ML Application | Specific Use Case | Expected Outcome |

| Property Prediction | Predicting solubility, lipophilicity, and potential biological activity of new derivatives. | Prioritization of synthetic targets with desirable properties, reducing wasted effort on less promising compounds. |

| Synthetic Route Optimization | Proposing novel and efficient retrosynthetic pathways. | Discovery of more economical and sustainable manufacturing processes. |

| Reaction Condition Optimization | Predicting optimal temperatures, catalysts, and solvents for known transformations. | Increased reaction yields and reduced by-product formation. |

Exploration of Novel Reaction Modalities and Sustainable Chemical Transformations

The future synthesis and modification of this compound will increasingly rely on novel and sustainable reaction modalities. Green chemistry principles are driving the adoption of more environmentally friendly approaches, such as the use of safer solvents, catalytic reactions, and energy-efficient methods like microwave-assisted synthesis. google.commdpi.com For instance, developing a catalytic method for the cyclization step that avoids stoichiometric and corrosive reagents would represent a significant advancement. researchgate.net

Photoredox catalysis and electrochemistry are emerging as powerful tools in organic synthesis and could be applied to the derivatization of the target molecule. These methods often proceed under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods. The aldehyde functionality of this compound, for example, could be a handle for photoredox-catalyzed radical reactions to introduce novel substituents.

Development of Advanced Methodologies for Selective Derivatization

Future research will likely focus on the development of advanced methodologies for the highly selective derivatization of this compound. The presence of multiple reactive sites—the carbaldehyde group, the ethyl group, and the oxadiazole ring itself—presents both a challenge and an opportunity for synthetic chemists.

The carbaldehyde group is a versatile handle for a wide range of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce diverse functionalities. The ethyl group, while generally less reactive, could be functionalized through late-stage C-H activation strategies, a rapidly advancing area of organic chemistry. Furthermore, methodologies for the selective functionalization of the oxadiazole ring, which is typically challenging due to its electron-deficient nature, would open up new avenues for creating novel analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.